3,4-Dichloroanisole
Overview
Description
3,4-Dichloroanisole is a chemical compound with the molecular formula C7H6Cl2O . It is a white to brownish crystalline low melting solid .
Synthesis Analysis
3,4-Dichloroanisole is produced by catalytic hydrogenation of 3,4-dichloronitrobenzene with noble metal catalysts under pressure . Various types of additives prevent dehalogenation during production and reactors must be fabricated with special steel alloys to inhibit corrosion .
Molecular Structure Analysis
The molecular weight of 3,4-Dichloroanisole is 177.028 . The IUPAC Standard InChI is InChI=1S/C7H6Cl2O/c1-10-5-2-3-6 (8)7 (9)4-5/h2-4H,1H3 . The structure is also available as a 2d Mol file or as a computed 3d SD file .
Chemical Reactions Analysis
In the case of 2,4-dichloroanisole, selective detachment of the chlorine atom at the ortho position with respect to the OMe group was observed upon photohomolysis (in cyclohexane) or photoheterolysis (in MeOH) of the Ar–Cl bond .
Physical And Chemical Properties Analysis
3,4-Dichloroanisole has a density of 1.3±0.1 g/cm3 . Its boiling point is 220.9±20.0 °C at 760 mmHg . The vapour pressure is 0.2±0.4 mmHg at 25°C . The enthalpy of vaporization is 43.9±3.0 kJ/mol . The flash point is 91.2±21.2 °C .
Scientific Research Applications
Application 1: Development of Aptamers for Photonic Biosensor Applications
- Summary of the Application : 3,4-Dichloroanisole is used as a starting material in the synthesis of novel 3-Aminopropoxy-Substituted Dioxins. These compounds are suitable for the development of aptamers for photonic biosensor applications .
- Methods of Application or Experimental Procedures : The synthesis involves using 3,4-dichloroanisole, 2,3,6-trichlorophenol and 4,5-dichlorocatechol as starting materials. Electrophilic and/or nucleophilic aromatic substitution reactions are used for the assembly of the dibenzo [ b,e ] [1,4]dioxin and dibenzo [ b,d ]furan systems . The phenolic compounds obtained are then alkylated with N-1- (4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde)-protected 3-bromopropan-1-amine to give the corresponding N-Dde protected 3-aminopropoxy-substituted tetrachlorodibenzo [ b,e ] [1,4]dioxin and tetrachlorodibenzo [ b,d ]furans .
- Results or Outcomes : The amino-substituted dioxin, obtained after hydrazinolysis-mediated Dde removal, was coupled to carboxy-substituted magnetic beads. This resulted in magnetic beads coated by the amino-substituted dioxin . This is an attractive intermediate for the development of selective single-standard DNA (ssDNA) aptamers, which are molecular recognition elements in photonic biosensors. These have potential applications in monitoring dangerous environmental pollutants, such as dioxins, which have serious implications for human health .
Application 2: Formation of 2,4,6-Trichloroanisole in Drinking Water Treatment
- Summary of the Application : 3,4-Dichloroanisole is involved in the formation of 2,4,6-Trichloroanisole (2,4,6-TCA) in drinking water treatment processes . 2,4,6-TCA is a taste and odor (T&O) compound that can affect the quality of drinking water .
- Methods of Application or Experimental Procedures : The study investigated the distribution of ten T&O compounds in 135 finished water samples from 43 drinking water treatment plants (DWTPs). The results indicated that 2,4,6-TCA was formed in the water treatment processes . To determine the chemical formation of 2,4,6-TCA by chlorination, the concentrations of different chloroanisoles in anisole-containing water at pH 5.5–9.0 and 25 °C were measured .
- Results or Outcomes : The results from chlorination showed that only 2-chloroanisole (2-CA), 4-chloroanisole (4-CA), and 2,4-dichloroanisole (2,4-DCA) could be detected. Their formation rates were all below 3.3% at each pH value, but the reaction was more active at pH 5.5 because of acid catalyzed effect . Accordingly, the chemical formation of 2,4,6-TCA by chlorination was not confirmed in this study, which suggested that the formation of 2,4,6-TCA was related to the methylation of 2,4,6-trichlorophenol with fungi .
Safety And Hazards
properties
IUPAC Name |
1,2-dichloro-4-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VISJRVXHPNMYRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60189926 | |
Record name | Benzene, 1,2-dichloro-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60189926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloroanisole | |
CAS RN |
36404-30-5 | |
Record name | 1,2-Dichloro-4-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36404-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,2-dichloro-4-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036404305 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,2-dichloro-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60189926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene, 1,2-dichloro-4-methoxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.243 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.